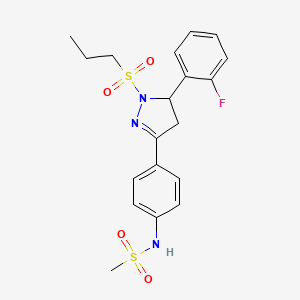

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

It is known that sulfonyl fluorides, including this compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The use of sulfonyl fluorides in organic synthesis, chemical biology, drug discovery, and materials science suggests that they may participate in a wide range of biochemical pathways .

Result of Action

The widespread applications of sulfonyl fluorides in various fields suggest that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the efficiency of producing sulfonyl fluorides, including this compound, can be improved through direct fluorosulfonylation with fluorosulfonyl radicals . This suggests that the compound’s action might be influenced by the presence of these radicals in the environment.

Activité Biologique

N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings related to its efficacy in various biological contexts.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole core, which is known for diverse biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that compounds with pyrazole moieties exhibit various biological activities such as:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer : Certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial : Some studies suggest that pyrazole derivatives possess antimicrobial properties.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole derivatives act as COX inhibitors, reducing the production of pro-inflammatory mediators.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Pyrazoles may scavenge free radicals, contributing to their anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a related pyrazole compound significantly reduced inflammation in a murine model of arthritis by inhibiting COX-2 activity. This suggests potential therapeutic applications in chronic inflammatory conditions.

- Anticancer Activity : In vitro studies showed that this compound exhibited cytotoxic effects on breast cancer cell lines, leading to a decrease in cell viability and induction of apoptosis.

- Antimicrobial Properties : Research indicated that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds featuring the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives similar to N-(4-(5-(2-fluorophenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells, highlighting their potential as effective anticancer agents .

Anti-inflammatory Effects

The sulfonamide group in this compound plays a crucial role in anti-inflammatory activities. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have reported that certain sulfonamide derivatives significantly reduce inflammation markers in cell cultures .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes related to disease pathways. For example, sulfonamides have been found to inhibit dimethylarginine dimethylaminohydrolase (DDAH), an enzyme implicated in cardiovascular diseases. Compounds similar to this compound showed promising inhibition rates against DDAH, suggesting a potential therapeutic avenue for cardiovascular conditions .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent sulfonamide formation. Recent advancements have introduced more efficient synthetic routes using stable sulfonate esters instead of traditional sulfonyl chlorides, enhancing yield and safety during synthesis .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-3-12-29(26,27)23-19(16-6-4-5-7-17(16)20)13-18(21-23)14-8-10-15(11-9-14)22-28(2,24)25/h4-11,19,22H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMNPTCSMIOBGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.